

# Application of 4-Phenylpiperidine-4-methanol in Medicinal Chemistry: Application Notes and Protocols

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## Compound of Interest

Compound Name: 4-Phenylpiperidine-4-methanol

Cat. No.: B1266228

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## For Researchers, Scientists, and Drug Development Professionals

The **4-phenylpiperidine-4-methanol** scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds. Its rigid framework allows for the precise spatial orientation of functional groups, making it a valuable core for designing ligands that interact with various biological targets, particularly within the central nervous system (CNS). This document provides an overview of its applications, key experimental data, and detailed protocols for the synthesis and evaluation of its derivatives.

## Application Notes

The **4-phenylpiperidine-4-methanol** moiety is a key pharmacophore in numerous classes of therapeutic agents. Its applications span several key areas of drug discovery:

- **Opioid Receptor Modulators:** The 4-phenylpiperidine core is famously present in the potent analgesic pethidine (meperidine) and its analogs.[1] The scaffold is crucial for interaction with opioid receptors, and modifications at the piperidine nitrogen and the 4-position phenyl ring have led to the development of both agonists and antagonists for mu ( $\mu$ ), delta ( $\delta$ ), and kappa ( $\kappa$ ) opioid receptors.[2][3] These compounds are primarily investigated for pain management.[4]

- **Central Nervous System (CNS) Agents:** Beyond analgesia, derivatives of this scaffold have been explored for various CNS disorders. They form the basis for certain neuroleptic drugs and have shown potential as anti-neuroinflammatory agents by modulating pathways like NF- $\kappa$ B.[5][6] The scaffold's ability to cross the blood-brain barrier makes it particularly suitable for targeting CNS pathologies. Additionally, derivatives have been synthesized and evaluated as dopamine D2 receptor ligands and dopaminergic stabilizers.[7][8]
- **Sigma Receptor Ligands:** Novel 4-phenylpiperidine derivatives have been developed as high-affinity ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.[9] This highlights the scaffold's utility in designing selective ligands for complex receptor systems.
- **Other Therapeutic Targets:** The versatility of the **4-phenylpiperidine-4-methanol** scaffold is further demonstrated by its application in developing agents for other diseases. For instance, it has been incorporated into molecules with anti-tuberculosis activity and has been used to create potent and selective inhibitors of the Na<sup>+</sup>/H<sup>+</sup> exchanger-1 (NHE-1), a target for cardiovascular diseases.[10][11]

## Quantitative Data Summary

The following tables summarize key quantitative data for various derivatives of the 4-phenylpiperidine scaffold, illustrating their potency and selectivity for different biological targets.

Table 1: Opioid Receptor Binding Affinities and Activities

Compound Class	Specific Derivative	Target Receptor	Binding Affinity (K <sub>i</sub> , nM)	Functional Activity (IC <sub>50</sub> /EC <sub>50</sub> , nM)	Reference
4-Phenylpiperidines	N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide	δ-opioid	0.87 (IC <sub>50</sub> )	Full Agonist	<a href="#">[12]</a>
4-Phenylpiperidines	4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (Pridopidine)	Dopamine D2	Low Affinity	Antagonist	<a href="#">[7]</a>
4-Anilidopiperidines	1-[2-(1H-pyrazol-1-yl)ethyl]-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamido)piperidine	μ-opioid	Potent	Analgesic	<a href="#">[13]</a>

Table 2: Activity Against Other Therapeutic Targets

Compound Class	Specific Derivative	Target	Activity Metric	Value	Reference
Piperidinols	1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol	M. tuberculosis	MIC	1.5 µg/mL	<a href="#">[10]</a>
Pyrimidines	5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analog (9t)	NHE-1 Inhibitor	IC50	0.0065 µM	<a href="#">[11]</a>
N-(Alkyl)-4-phenylpiperidines	Lead Compound 4b	LPS-induced IL-6	Suppression	Active	<a href="#">[6]</a>

## Experimental Protocols

### Protocol 1: General Synthesis of N-Substituted 4-Phenylpiperidine-4-methanol Derivatives

This protocol describes a general method for the N-alkylation of a 4-phenylpiperidine-4-carboxamide precursor followed by reduction to yield the target **4-phenylpiperidine-4-methanol** derivative. This is a representative synthesis adapted from common organic chemistry practices.

Materials:

- 4-Phenylpiperidine-4-carboxamide

- Alkyl halide (e.g., Propyl iodide)
- Potassium carbonate ( $K_2CO_3$ )
- N,N-Dimethylformamide (DMF)
- Lithium aluminum hydride ( $LiAlH_4$ )
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- Saturated aqueous sodium sulfate ( $Na_2SO_4$ )
- Hydrochloric acid (HCl) in diethyl ether
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

- N-Alkylation:
  - To a solution of 4-phenylpiperidine-4-carboxamide (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
  - Add the desired alkyl halide (1.2 eq) dropwise at room temperature.
  - Stir the reaction mixture at 60°C for 12 hours.
  - After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
  - Wash the organic layer with brine, dry over anhydrous  $Na_2SO_4$ , and concentrate under reduced pressure.
  - Purify the crude product by column chromatography to obtain the N-alkylated intermediate.
- Reduction of the Amide:

- Prepare a suspension of  $\text{LiAlH}_4$  (2.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension to  $0^\circ\text{C}$  in an ice bath.
- Add a solution of the N-alkylated intermediate (1.0 eq) in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and then reflux for 4 hours.
- Cool the reaction to  $0^\circ\text{C}$  and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and water again.
- Filter the resulting precipitate and wash with THF.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in diethyl ether and bubble anhydrous HCl gas through the solution to precipitate the hydrochloride salt of the final product.
- Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

## Protocol 2: In Vitro Opioid Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of synthesized compounds for the  $\mu$ -opioid receptor using a radioligand displacement assay.

Materials:

- Cell membranes expressing the human  $\mu$ -opioid receptor
- [ $^3\text{H}$ ]DAMGO (a selective  $\mu$ -opioid receptor agonist radioligand)
- Test compounds (synthesized **4-phenylpiperidine-4-methanol** derivatives)
- Naloxone (a non-selective opioid antagonist for determining non-specific binding)
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Scintillation vials and scintillation cocktail

- Liquid scintillation counter
- Glass fiber filters

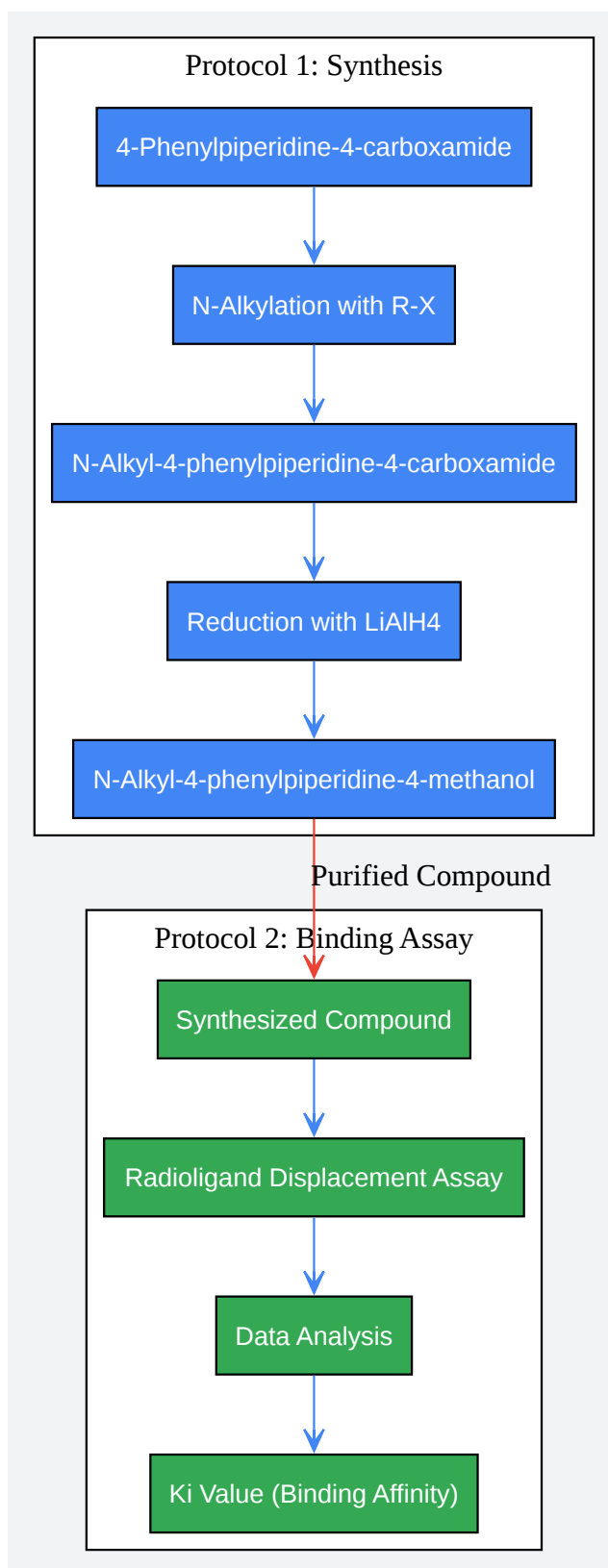
#### Procedure:

- Assay Setup:
  - Prepare serial dilutions of the test compounds in the binding buffer.
  - In a 96-well plate, add the binding buffer, cell membranes, and either the test compound, buffer (for total binding), or a high concentration of naloxone (for non-specific binding).
  - Initiate the binding reaction by adding [<sup>3</sup>H]DAMGO to all wells at a final concentration close to its K<sub>d</sub> value.
- Incubation:
  - Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Termination and Filtration:
  - Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
  - Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
- Quantification:
  - Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate.
  - Measure the radioactivity in each vial using a liquid scintillation counter.
- Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

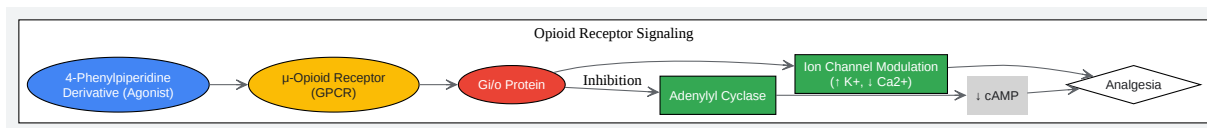
## Visualizations





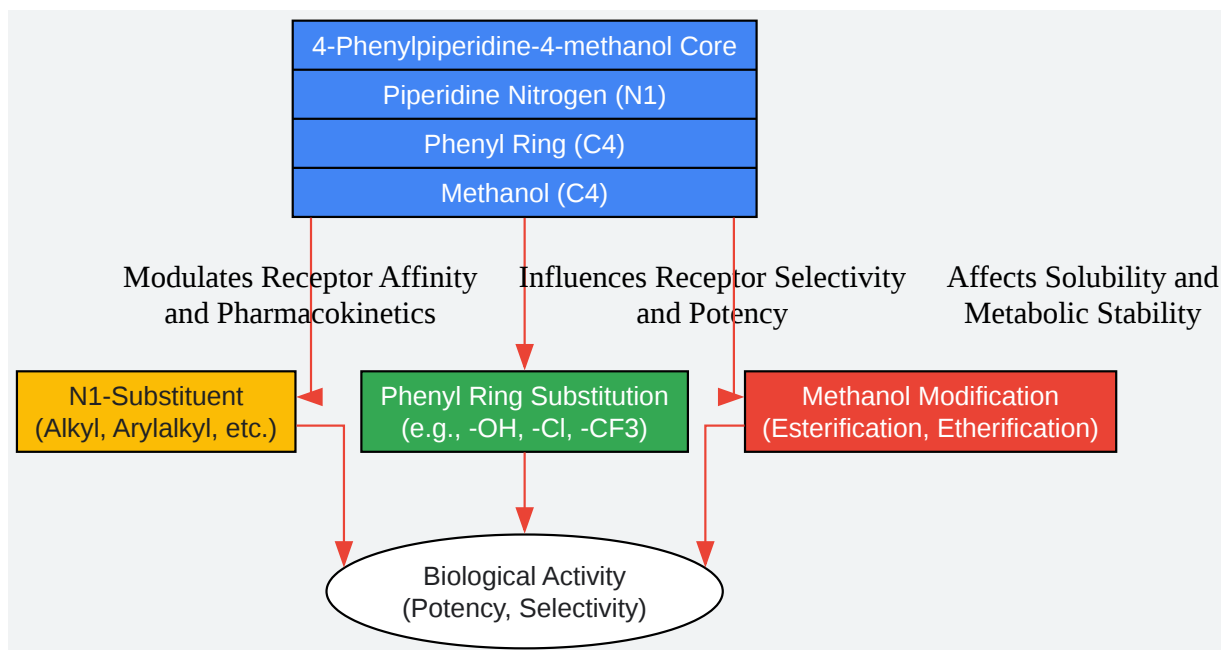
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General workflow from synthesis to in vitro evaluation.



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Simplified opioid receptor signaling pathway for an agonist.



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Structure-Activity Relationship (SAR) logic for the scaffold.

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